molecular formula C10H9ClF3NO2 B2538397 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine CAS No. 1259965-55-3

4-Chloro-2-(trifluoromethyl)-DL-phenylalanine

Cat. No. B2538397
CAS RN: 1259965-55-3
M. Wt: 267.63
InChI Key: RXPDRKOMXKBBBM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine is a derivative of phenylalanine, an essential amino acid. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine.

Synthesis Analysis

The synthesis of phenylalanine derivatives is a topic of interest due to their potential biological activities. For instance, the synthesis of 4-[bis(2-chloroethyl)amino]-DL-phenylalanine amides and peptides has been explored, with a focus on increasing the selectivity of their antitumor activity . Additionally, the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its derivatives has been reported, highlighting methods suitable for solid-phase synthesis of peptides . These methods could potentially be adapted for the synthesis of 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine.

Molecular Structure Analysis

The molecular structure and vibrational spectra of a related compound, 4-Chloro-dl-phenylalanine, have been investigated using density functional theory (DFT) . The study provides insights into the equilibrium geometry, bonding features, and harmonic vibrational wavenumbers, which are crucial for understanding the molecular structure of phenylalanine derivatives. The effects of substituents on the benzene ring, such as chlorine and ethylene groups, have been analyzed, which could be relevant for the structure of 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine .

Chemical Reactions Analysis

The chemical reactivity of phenylalanine derivatives can be influenced by the presence of substituents on the aromatic ring. For example, the enantioselective synthesis of 4-substituted phenylalanines has been achieved through cross-coupling reactions, which could be a viable approach for modifying the 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine molecule . The study of such reactions is essential for the development of new compounds with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylalanine derivatives are determined by their molecular structure. The study of 4-Chloro-dl-phenylalanine provides valuable data on its vibrational wavenumbers, electronic absorption spectra, and first-order hyperpolarizability, which are indicative of its physical and chemical behavior . These properties are important for predicting the behavior of 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine in various environments and its potential interactions with biological systems.

Scientific Research Applications

  • Chromatographic Applications : The chemical has been used in the field of chromatography. For example, a study by Brückner and Wachsmann (1996) utilized a derivative of phenylalanine, similar to 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine, for liquid chromatographic separation of amino acid enantiomers (Brückner & Wachsmann, 1996).

  • Biochemical Research : In biochemical research, derivatives of phenylalanine, including forms similar to 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine, have been used in various studies. For instance, Baldini et al. (1988) used a photoactivatable analogue of phenylalanine for biochemical experiments involving Escherichia coli (Baldini et al., 1988).

  • Enzyme Study : The compound has also found use in studying enzymes. Hanson and Havir (1970) explored the nature of the enzyme l-phenylalanine ammonia-lyase, using phenylalanine derivatives in their research (Hanson & Havir, 1970).

  • Radiopharmaceuticals : In radiopharmaceutical sciences, derivatives of phenylalanine, including those similar to 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine, have been employed. Gerday and Verly (1968) used a tritiated form of DL-phenylalanine for studies in this field (Gerday & Verly, 1968).

  • Synthetic Peptide Research : In the area of synthetic peptides, Baker et al. (1988) utilized a derivative of phenylalanine for advanced polymer-supported peptide synthesis (Baker et al., 1988).

  • Natural Product Biosynthesis : Mitsuhashi, Kaneko, and Sasaki (1962) incorporated DL-phenylalanine into the biosynthesis of isoflavone in red clover, demonstrating the role of such compounds in natural product synthesis (Mitsuhashi, Kaneko, & Sasaki, 1962).

  • Optical Resolution Studies : Optical resolution of DL-amino acids has also been studied using phenylalanine derivatives. Shiraiwa et al. (1984) explored this by forming adducts with L-phenylalanine (Shiraiwa et al., 1984).

Safety and Hazards

The safety data sheet for “4-Chloro-2-(trifluoromethyl)phenylboronic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Similar hazards are reported for "4-Chloro-2-(trifluoromethyl)aniline" and "4-Chloro-2-(trifluoromethyl)phenyl isocyanate" .

properties

IUPAC Name

2-amino-3-[4-chloro-2-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPDRKOMXKBBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(4-chloro-2-(trifluoromethyl)phenyl)propanoic acid

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